molecular formula C13H6BrCl2N3O2S B3010308 5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 891134-55-7

5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B3010308
CAS No.: 891134-55-7
M. Wt: 419.07
InChI Key: CZAPYEDKGXTBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic molecule featuring a 1,3,4-oxadiazole core linked to a 2,5-dichlorophenyl group and a bromothiophene-carboxamide moiety. The oxadiazole ring is known for its electron-deficient nature, which enhances stability and facilitates interactions in biological systems or materials science. The bromothiophene unit introduces steric bulk and electronic effects, while the dichlorophenyl group may contribute to lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrCl2N3O2S/c14-10-4-3-9(22-10)11(20)17-13-19-18-12(21-13)7-5-6(15)1-2-8(7)16/h1-5H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAPYEDKGXTBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrCl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of thiophene derivatives and features a complex structure that includes multiple heterocyclic rings. Its molecular formula is C13H8BrCl2N3O2C_{13}H_8BrCl_2N_3O_2, with a molecular weight of approximately 419.1 g/mol. The presence of halogen atoms and an oxadiazole moiety contributes to its unique chemical properties and potential pharmacological applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved by reacting hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
  • Introduction of the Dichlorophenyl Group : A nucleophilic substitution reaction introduces the dichlorophenyl group into the oxadiazole intermediate.
  • Bromination : The final step involves bromination of the amide moiety using bromine or a brominating agent like N-bromosuccinimide (NBS).

These steps illustrate the complexity and careful control required during the preparation of this compound.

Biological Activity

Research indicates that this compound exhibits significant biological activity in several areas:

1. Calcium Channel Inhibition

The compound has been identified as a selective inhibitor of T-type calcium channels. These channels play a crucial role in physiological processes such as neuronal excitability and pain transmission. Dysregulation of T-type calcium channels has been linked to various disorders, including epilepsy and chronic pain conditions.

2. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown activity against several bacterial strains, indicating its potential as an antimicrobial agent .

3. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. Flow cytometry assays demonstrated that the compound acts in a dose-dependent manner to trigger apoptotic pathways .

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the table below:

Biological Activity Cell Lines/Targets Mechanism IC50 Values
T-type Calcium Channel InhibitionNeuronal CellsModulation of calcium influxNot specified
Antimicrobial ActivityVarious Bacterial StrainsDisruption of cell wall synthesisMIC values ranging from 0.22 to 0.25 μg/mL
Anticancer ActivityMCF-7, MEL-8Induction of apoptosis via p53 activationIC50 values around 0.65 μM for MCF-7

Case Studies

In a study examining the cytotoxic effects of various oxadiazole derivatives, this compound was shown to exhibit greater cytotoxicity than standard chemotherapeutics like doxorubicin against certain leukemia cell lines. This positions it as a promising candidate for further development in cancer therapy .

Another investigation focused on its antimicrobial efficacy demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential application in treating infections caused by resistant bacterial strains .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s 2,5-dichlorophenyl group may exhibit distinct electronic and steric effects compared to 2,4-dichloro analogs (e.g., compound 11 and 13 ), influencing binding affinity in biological systems or crystal packing .
  • Linkage Type: Carboxamide (target) vs.
  • Conjugation Effects: The phenothiazine-thiophene-oxadiazole analog () demonstrates enhanced π-conjugation, making it more suitable for optoelectronic applications than the dichlorophenyl-containing target compound .

Key Observations :

  • Halogen Effects : Bromine (target) and chlorine (compounds 11 , 13 ) may enhance bioactivity by increasing electronegativity and resistance to metabolic degradation .
  • Biological Targets : While the target compound’s activity is unspecified, its dichlorophenyl and bromothiophene motifs align with Rho/Myocar inhibitors () and plant growth regulators (–5), suggesting dual applicability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, and how can purity be ensured?

  • Methodology : Utilize multi-step organic synthesis involving cyclocondensation of thiophene-2-carboxamide precursors with substituted oxadiazole intermediates. Key steps include bromination at the 5-position of the thiophene ring and coupling with 2,5-dichlorophenyl groups via nucleophilic aromatic substitution. Purity is validated using reverse-phase HPLC (>98%) and recrystallization in ethanol/water mixtures .
  • Characterization : Confirm structural integrity via 1H^1H/13C^{13}C NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) with <2 ppm mass error .

Q. Which spectroscopic techniques are critical for characterizing this compound’s electronic and structural properties?

  • Methodology :

  • UV-Vis and Fluorescence Spectroscopy : Determine λmax\lambda_{\text{max}} absorption (e.g., 280–320 nm for thiophene-oxadiazole conjugates) and emission profiles to assess conjugation effects .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at 1680–1700 cm1^{-1}, C-Br at 550–600 cm1^{-1}) .
  • X-ray Crystallography : Resolve molecular packing and bond angles (e.g., dihedral angles between oxadiazole and thiophene rings ≈ 15–25°) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for large-scale synthesis?

  • Methodology : Apply density functional theory (DFT) to calculate transition-state energies for bromination and cyclization steps. Use molecular electrostatic potential (MEP) maps to predict regioselectivity. Validate predictions with experimental data (e.g., reaction yields under varying temperatures: 60–100°C) .
  • Design of Experiments (DoE) : Implement factorial design to optimize parameters (e.g., solvent polarity, catalyst loading) and reduce trial runs. For example, a 23^3 factorial design (temperature, time, stoichiometry) can identify interactions affecting yield .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodology :

  • Orthogonal Assays : Cross-validate results using enzyme-linked immunosorbent assay (ELISA), surface plasmon resonance (SPR), and cell viability assays (e.g., IC50_{50} discrepancies resolved via dose-response curves) .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity measurements .

Q. What strategies enhance selectivity in derivatizing the oxadiazole-thiophene scaffold for target-specific applications?

  • Methodology :

  • Directed Metalation : Use n-BuLi to deprotonate acidic positions (e.g., 5′-H in thiophene rings, pKa ≈ 8–10) for site-specific functionalization .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection of carboxamide) during multi-step syntheses .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Kinetic Studies : Monitor Suzuki-Miyaura coupling rates with substituted boronic acids (e.g., para-substituted aryl groups) to correlate electronic parameters (Hammett σ) with reaction efficiency .
  • Steric Maps : Generate Connolly surfaces to visualize steric hindrance around the oxadiazole nitrogen, guiding catalyst selection (e.g., Pd(PPh3_3)4_4 vs. XPhos) .

Methodological Challenges and Solutions

Q. What statistical approaches are suitable for analyzing non-linear relationships in reaction optimization?

  • Methodology : Use response surface methodology (RSM) with central composite design (CCD) to model quadratic interactions. For example, a CCD with 20 runs can optimize temperature (X1_1), pressure (X2_2), and pH (X3_3) for maximum yield .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodology : Refine single-crystal X-ray diffraction data (e.g., triclinic space group P1P1, RR-factor < 0.05) to validate bond lengths (C-Br: 1.89–1.92 Å) and intermolecular interactions (e.g., π-π stacking distances ≈ 3.5–4.0 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.